1-isobutyl-1H-indazole-6-carboxylic acid

p38 MAPK inhibition neuroinflammation Alzheimer's disease

1-Isobutyl-1H-indazole-6-carboxylic acid (CAS: not yet assigned; molecular formula C12H14N2O2; molecular weight 218.25) is a heterocyclic building block belonging to the 1-alkylindazole-6-carboxylic acid family. Its structure features an indazole bicyclic core with a carboxylic acid at the 6-position and an isobutyl substituent at the N1 position.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B12985554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isobutyl-1H-indazole-6-carboxylic acid
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(C)CN1C2=C(C=CC(=C2)C(=O)O)C=N1
InChIInChI=1S/C12H14N2O2/c1-8(2)7-14-11-5-9(12(15)16)3-4-10(11)6-13-14/h3-6,8H,7H2,1-2H3,(H,15,16)
InChIKeyLWGZKGPNECKASH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isobutyl-1H-Indazole-6-Carboxylic Acid: Procurement-Ready Overview and Core Identity


1-Isobutyl-1H-indazole-6-carboxylic acid (CAS: not yet assigned; molecular formula C12H14N2O2; molecular weight 218.25) is a heterocyclic building block belonging to the 1-alkylindazole-6-carboxylic acid family . Its structure features an indazole bicyclic core with a carboxylic acid at the 6-position and an isobutyl substituent at the N1 position. This compound serves as a key intermediate in the synthesis of pharmacologically active molecules, most notably inhibitors of p38α mitogen-activated protein kinase (MAPK) and dual butyrylcholinesterase/p38α MAPK inhibitors [1][2].

Why 1-Isobutyl-1H-Indazole-6-Carboxylic Acid Cannot Be Simply Substituted by Unsubstituted or Other 1-Alkyl Indazole Analogs


The N1-isobutyl group is not a passive structural feature; it critically governs both target engagement and selectivity profile in downstream kinase inhibitors. SAR studies demonstrate that replacement of the isobutyl moiety with other alkyl chains (e.g., cyclohexene, isopentyl) produces significant shifts in inhibitory potency against p38α MAPK and butyrylcholinesterase, often with divergent effects on each target [1]. Consequently, direct substitution of 1-isobutyl-1H-indazole-6-carboxylic acid with 1H-indazole-6-carboxylic acid or other 1-alkyl analogs will yield derivatives with altered pharmacological properties, invalidating structure-activity relationships and compromising reproducibility in lead optimization campaigns.

Quantitative Differentiation of 1-Isobutyl-1H-Indazole-6-Carboxylic Acid: Head-to-Head Activity Data vs. Closest Analogs


p38α MAPK Inhibitory Potency: Isobutyl vs. Cyclohexene N1-Substitution

The isobutyl substituent at N1 is essential for achieving sub-nanomolar p38α MAPK inhibition in 5,6-disubstituted indazole amide derivatives. The parent inhibitor ARRY-371797 (5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole-6-carboxylic acid (2-dimethylaminoethyl)amide) exhibits an IC50 < 5 nM for p38α . In contrast, replacing the isobutyl group with a cyclohexene moiety (compound 7E) reduces p38α inhibitory potency approximately 17-fold to an IC50 of 87.6 nM [1]. This direct SAR comparison demonstrates that the isobutyl group is optimized for high-affinity p38α engagement.

p38 MAPK inhibition neuroinflammation Alzheimer's disease

Butyrylcholinesterase Inhibition: Isobutyl vs. Isopentyl N1-Substitution

The N1-isobutyl group also modulates butyrylcholinesterase (BChE) inhibitory activity. ARRY-371797 (isobutyl) inhibits BChE in vitro [1]. However, elongation to an isopentyl chain (compound 7D) yields the most potent BChE inhibition among the tested 1-alkyl variants [2]. This divergence highlights that the isobutyl group represents a balanced, dual-target scaffold, whereas other alkyl chains shift the selectivity profile away from p38α and toward BChE.

butyrylcholinesterase inhibition dual-target inhibitors Alzheimer's disease

X-ray Crystallographic Validation of Isobutyl-Indazole Binding Mode to p38α MAPK

A high-resolution (1.97 Å) X-ray crystal structure of human p38α MAPK in complex with a 1-isobutyl-1H-indazole-6-carboxamide derivative (PDB ID: 9D7N) confirms that the isobutyl-indazole scaffold occupies the ATP-binding pocket and forms key interactions with the kinase hinge region [1]. This structural validation is absent for the unsubstituted indazole-6-carboxylic acid and most other 1-alkyl analogs.

X-ray crystallography structure-based drug design p38α MAPK

Synthetic Tractability and Derivatization Potential of the 6-Carboxylic Acid Handle

The 6-carboxylic acid functionality of 1-isobutyl-1H-indazole-6-carboxylic acid enables straightforward conversion to a wide array of amide derivatives via standard peptide coupling conditions. This versatility is extensively demonstrated in patent literature, where dozens of amide variants have been synthesized and tested for p38 MAPK inhibition [1]. In contrast, 1H-indazole-6-carboxylic acid lacks the optimized N1-isobutyl substituent, requiring an additional alkylation step to achieve comparable pharmacological profiles.

amide coupling building block versatility medicinal chemistry

High-Value Application Scenarios for 1-Isobutyl-1H-Indazole-6-Carboxylic Acid Based on Quantitative Differentiation Evidence


Synthesis of Sub-Nanomolar p38α MAPK Inhibitors for Neuroinflammation

1-Isobutyl-1H-indazole-6-carboxylic acid is the optimal starting material for synthesizing ARRY-371797 and related 5,6-disubstituted indazole amides that achieve IC50 < 5 nM against p38α MAPK . Substitution of the isobutyl group with other alkyl chains results in significant potency loss (e.g., ~17-fold reduction with cyclohexene), making the isobutyl scaffold non-negotiable for high-affinity p38α engagement [1].

Structure-Guided Optimization of Dual p38α/BChE Inhibitors

The availability of a high-resolution co-crystal structure (PDB: 9D7N) for an isobutyl-indazole derivative bound to p38α enables rational design of next-generation dual inhibitors . Researchers can leverage this structural information to modify the 6-carboxamide moiety while preserving the critical isobutyl-p38α interactions, streamlining SAR exploration for Alzheimer's disease therapeutics.

Efficient Medicinal Chemistry Library Synthesis

The pre-installed isobutyl group and free carboxylic acid handle allow for rapid parallel synthesis of amide libraries via single-step coupling reactions . This synthetic economy is particularly valuable in hit-to-lead campaigns where throughput and scaffold diversity are prioritized.

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